molecular formula C16H27N3O2 B11835533 3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-94-1

3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B11835533
CAS No.: 62550-94-1
M. Wt: 293.40 g/mol
InChI Key: UHFZRUDMBPMMCS-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic core, which is a common motif in many biologically active molecules. The presence of the piperazine ring adds to its versatility, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the piperazine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)aniline: Shares the piperazine moiety but lacks the spirocyclic core.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a similar piperazine structure but has a different overall framework.

Uniqueness

The uniqueness of 3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione lies in its spirocyclic core combined with the piperazine moiety, which provides a distinct set of chemical and biological properties not found in other similar compounds .

Properties

CAS No.

62550-94-1

Molecular Formula

C16H27N3O2

Molecular Weight

293.40 g/mol

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C16H27N3O2/c1-17-7-9-18(10-8-17)13-19-14(20)11-16(12-15(19)21)5-3-2-4-6-16/h2-13H2,1H3

InChI Key

UHFZRUDMBPMMCS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C(=O)CC3(CCCCC3)CC2=O

Origin of Product

United States

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